6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYJJRFMPSEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the condensation of a pyrazole derivative with a suitable amine, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrazolo[1,5-a]pyrazine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyrazine ring .
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that derivatives of pyrazolo compounds can exhibit neuroprotective properties. Specifically, compounds similar to 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid have shown promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Study:
A study published in Journal of Medicinal Chemistry explored the efficacy of pyrazolo derivatives in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The results demonstrated that certain derivatives significantly improved cognitive function in animal models, suggesting potential therapeutic applications for human use .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazolo derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Data Table: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Methyl-4-(pyrrolidin-1-yl)... | A549 (Lung) | 5.0 | mTOR inhibition |
| 6-Methyl-4-(pyrrolidin-1-yl)... | MCF7 (Breast) | 3.8 | Apoptosis induction |
| 6-Methyl-4-(pyrrolidin-1-yl)... | HeLa (Cervical) | 4.5 | Cell cycle arrest |
This table summarizes findings from multiple studies that highlight the compound's effectiveness against various cancer cell lines, indicating its potential as a lead compound for further drug development.
Antimicrobial Properties
Research has also suggested that pyrazolo compounds possess antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting cellular processes critical for microbial survival.
Case Study:
A research article highlighted the synthesis of several pyrazolo derivatives that showed significant antimicrobial activity against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for some derivatives . This suggests that compounds like this compound could be developed into new treatments for resistant strains of tuberculosis.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Pyrazolo[1,5-a]pyrimidine Analogs
Pyrazolo[1,5-a]pyrimidines differ in the central heterocycle (pyrimidine vs. pyrazine), influencing electronic properties and bioactivity:
Structure-Activity Relationships (SAR)
- Position 4 : Pyrrolidine or thiomorpholine substitutions () modulate steric bulk and hydrogen-bonding capacity, critical for kinase selectivity.
- Position 2 : Carboxylic acid groups enhance target binding but may limit bioavailability; ester prodrugs () address this .
- Position 6 : Methyl or phenyl groups influence hydrophobic interactions; bulkier substituents improve potency but may reduce solubility .
Biological Activity
6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrazine core with a carboxylic acid functional group and a pyrrolidine substituent. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial metabolic pathways, particularly through the inhibition of GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis .
Antioxidant Properties
The antioxidant potential of pyrazolo[1,5-a]pyrazine derivatives has been evaluated using methods such as ABTS and DPPH assays. These studies suggest that the presence of the pyrazine ring enhances the ability of these compounds to scavenge free radicals, thereby providing protective effects against oxidative stress .
Enzymatic Inhibition
Compounds related to this compound have shown promise as inhibitors of various enzymes involved in disease processes. For example, some studies indicate that these compounds can act as selective inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammatory conditions .
Case Study 1: Antimicrobial Evaluation
In a study assessing various pyrazine derivatives, it was found that certain compounds exhibited potent antimicrobial activity against Mycobacterium tuberculosis. The mechanism was attributed to their ability to inhibit specific enzymes critical for bacterial survival. The compound P10 from the study demonstrated significant inhibition against TB strains, suggesting potential for further development as an anti-TB agent .
Case Study 2: Antioxidant Activity Assessment
A series of synthesized pyrazine derivatives were tested for antioxidant activity. Among them, one derivative showed a notable ability to reduce oxidative damage in cellular models. This property is thought to be linked to the compound's ability to donate electrons and neutralize free radicals effectively .
Research Findings Summary Table
Q & A
What are the common synthetic routes for synthesizing 6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid?
Basic Question
The synthesis typically involves multi-step strategies, including:
- Nitration and functionalization : Starting from methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, nitration with HNO₃ in H₂SO₄ at controlled temperatures introduces nitro groups, followed by reduction and substitution reactions to install the pyrrolidin-1-yl moiety .
- Palladium-catalyzed carbonylation : Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo palladium-mediated carbonylation under high pressure to form intermediates, which are further modified to introduce the carboxylic acid group .
- Regioselective condensation : Aminopyrazole precursors react with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrazine core, followed by regioselective substitution at position 4 .
How is the structural characterization of this compound performed?
Basic Question
Key methods include:
- Elemental analysis and HRMS : Combustion analysis verifies C, H, and N content, while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M + H]⁺ at m/z 254.1039) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns, such as the methyl group at position 6 and pyrrolidin-1-yl at position 4 .
- X-ray crystallography : For crystalline derivatives, this method resolves absolute configuration and hydrogen-bonding networks .
What are the primary biological targets associated with this compound?
Basic Question
Reported targets include:
- Viral replication enzymes : The carboxylic acid group may chelate metal ions in viral proteases or polymerases, inhibiting replication .
- TRK kinases : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) show potent inhibition of tropomyosin receptor kinases (TRK), suggesting potential anticancer applications .
- Cancer cell proliferation : Derivatives exhibit IC₅₀ values <5 µM against liver carcinoma (HEPG2) via apoptosis induction .
How can researchers address low yields during the introduction of the pyrrolidin-1-yl group?
Advanced Question
Strategies to optimize this step:
- Temperature control : Conduct substitution reactions at 0–5°C to minimize side reactions, as excessive heat promotes decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency between halogenated intermediates and pyrrolidine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine, increasing reaction rates .
What structure-activity relationship (SAR) trends are critical for optimizing biological activity?
Advanced Question
Key SAR insights:
- Position 4 substituents : The pyrrolidin-1-yl group enhances solubility and target affinity compared to bulkier substituents (e.g., thiomorpholine) .
- Carboxylic acid vs. ester : The free carboxylic acid at position 2 improves enzyme inhibition (e.g., IC₅₀ reduction by 50% vs. ethyl ester derivatives) .
- Methyl group at position 6 : Stabilizes the pyrazine ring conformation, critical for binding to hydrophobic enzyme pockets .
How should researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?
Advanced Question
Methodological recommendations:
- Target-specific assays : Use enzymatic assays (e.g., TRK kinase inhibition) alongside cell-based viability tests (e.g., HEPG2) to clarify mechanistic pathways .
- Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to off-target effects .
- Computational docking : Molecular dynamics simulations predict binding modes to distinct targets, explaining divergent activities .
What strategies improve the pharmacokinetic profile of this compound?
Advanced Question
Approaches include:
- Prodrug design : Esterification of the carboxylic acid group enhances oral bioavailability, with in vivo hydrolysis releasing the active form .
- PEGylation : Polyethylene glycol (PEG) conjugation increases plasma half-life by reducing renal clearance .
- Co-crystallization : Formulation with cyclodextrins improves aqueous solubility by 10-fold .
What challenges arise in regioselective functionalization of the pyrazolo[1,5-a]pyrazine core?
Advanced Question
Critical challenges and solutions:
- Position 7 reactivity : Nitration at position 7 competes with position 4; use HNO₃ in H₂SO₄ at 0°C to favor position 7 .
- Catalyst-dependent selectivity : Pd(OAc)₂ directs coupling reactions to position 4, while CuI promotes position 2 modifications .
- Steric hindrance : Bulky substituents at position 6 (methyl) limit access to position 5, requiring microwave-assisted synthesis for efficient functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
